![molecular formula C20H16BrN5O2S B2953904 6-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852047-12-2](/img/structure/B2953904.png)
6-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyrimidine ring, a 1,2,4-triazole ring, a phenyl ring, and a sulfanyl group. The presence of these functional groups suggests that the compound could have potential biological activity, as these groups are often found in bioactive compounds .
Synthesis Analysis
While the exact synthesis of this compound is not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate bromophenyl, phenyl, and triazole precursors .Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms. These heterocyclic rings are often found in bioactive compounds and drugs .Chemical Reactions Analysis
The compound contains a bromophenyl group, which is a good leaving group, suggesting that it could undergo nucleophilic substitution reactions. Additionally, the presence of the sulfanyl group could allow for reactions involving the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of functional groups. For example, the presence of the bromophenyl group could increase the compound’s reactivity, while the presence of the sulfanyl group could affect its polarity .科学的研究の応用
Neuroprotective Agent
This compound has been evaluated for its potential as a neuroprotective agent . It’s designed to protect neuronal function and structure, which is a critical strategy in preventing or slowing disease progression by reducing neuronal death . The neuroprotective properties are particularly relevant for treating neurodegenerative diseases like Alzheimer’s, Huntington’s, Parkinson’s, and Amyotrophic lateral sclerosis, as well as conditions like ischemic stroke and traumatic brain injury .
Anti-neuroinflammatory Properties
The compound has shown significant anti-neuroinflammatory properties . It inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells . This is important because neuroinflammation is associated with various neurological disorders, and managing it can help in the treatment of these conditions.
ER Stress and Apoptosis Inhibition
Research indicates that the compound can potentially act through the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways. It has been observed to reduce the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells . This mechanism is beneficial in preventing cell death and promoting cell survival in various diseases.
Interaction with ATF4 and NF-kB Proteins
Molecular docking studies have shown that the compound has favorable interactions with active residues of ATF4 and NF-kB proteins . These proteins play a role in stress response and inflammation, respectively, and their modulation could be key in treating related pathologies.
Anti-fibrotic Activity
Pyrimidine derivatives, including this compound, have been studied for their anti-fibrotic activity . They have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro, which suggests potential applications in treating fibrotic diseases .
Antimicrobial and Antiviral Activity
The pyrimidine core of the compound is known to exhibit antimicrobial and antiviral activities. This makes it a candidate for further research into treatments for infections caused by various pathogens .
将来の方向性
The potential biological activity of this compound could make it a candidate for further study in drug discovery and development. Future research could involve testing its activity against various biological targets, studying its mechanism of action, and optimizing its structure for increased activity and reduced toxicity .
作用機序
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells .
Biochemical Pathways
The compound’s action affects the cell cycle progression pathway and the apoptosis pathway . By inhibiting CDK2, the compound can halt cell cycle progression, leading to cell death or apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
特性
IUPAC Name |
6-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O2S/c21-14-8-6-13(7-9-14)12-29-20-25-24-17(26(20)16-4-2-1-3-5-16)10-15-11-18(27)23-19(28)22-15/h1-9,11H,10,12H2,(H2,22,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOSOLMQAIQYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

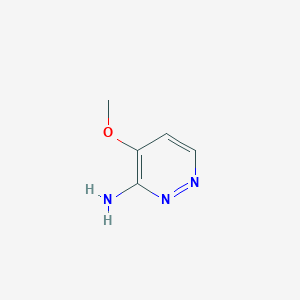
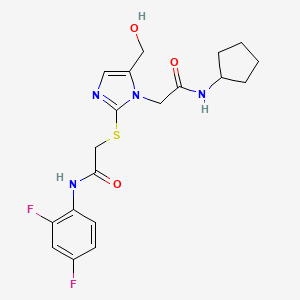
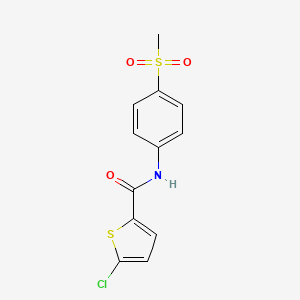
![3-(benzenesulfonyl)-N-({[2,3'-bifuran]-5-yl}methyl)propanamide](/img/structure/B2953827.png)
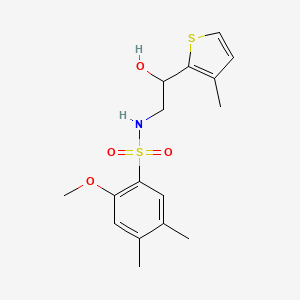
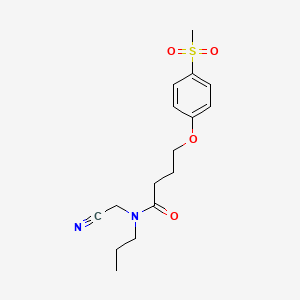
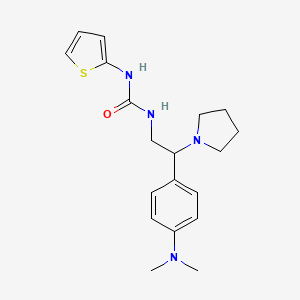
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone;hydrochloride](/img/structure/B2953834.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953839.png)
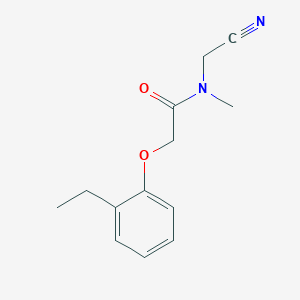
![5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2953841.png)
![3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2953842.png)
![(E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide](/img/structure/B2953843.png)
![N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B2953844.png)